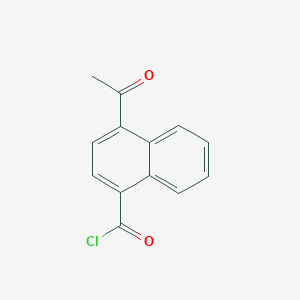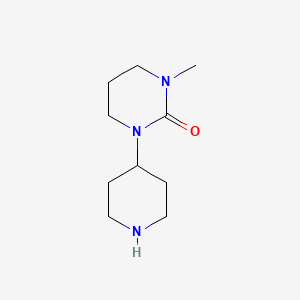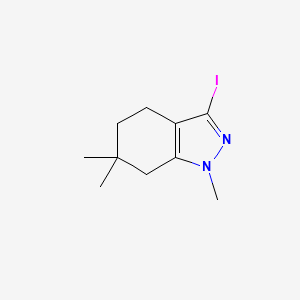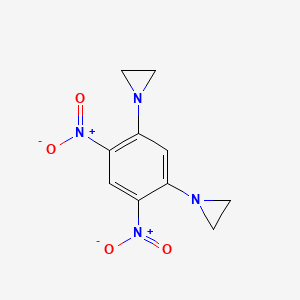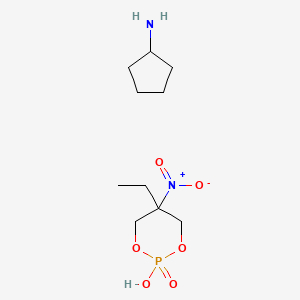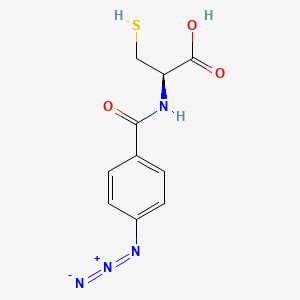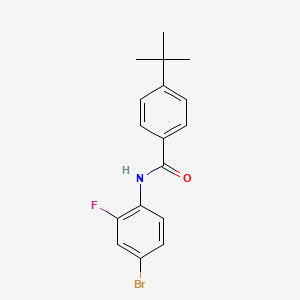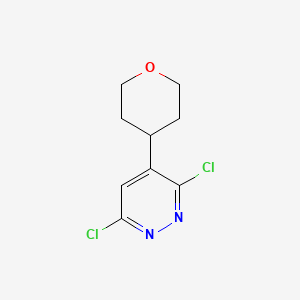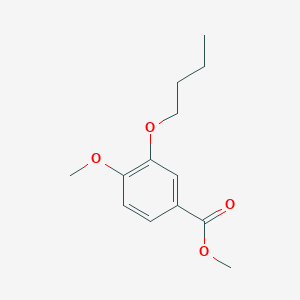
Methyl 3-butoxy-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-butoxy-4-methoxybenzoate is an organic compound with the molecular formula C13H18O4. It is an ester derivative of benzoic acid and is known for its applications in various chemical syntheses and industrial processes. This compound is characterized by its butoxy and methoxy functional groups attached to the benzene ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-butoxy-4-methoxybenzoate can be synthesized through the esterification of 3-butoxy-4-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
3-butoxy-4-methoxybenzoic acid+methanolacid catalystMethyl 3-butoxy-4-methoxybenzoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and precise control of reaction conditions, such as temperature and pressure, are crucial to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-butoxy-4-methoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-butoxy-4-methoxybenzoic acid and methanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and butoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or sodium butoxide (NaOBu).
Major Products Formed
Hydrolysis: 3-butoxy-4-methoxybenzoic acid and methanol.
Reduction: 3-butoxy-4-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-butoxy-4-methoxybenzoate is used in scientific research for its role as an intermediate in the synthesis of quinazoline derivatives, which have applications in medicinal chemistry . It is also studied for its potential use in the development of new pharmaceuticals and agrochemicals due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of methyl 3-butoxy-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal chemistry, it may act as a precursor to bioactive compounds that inhibit or activate certain enzymes, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxy-4-methylbenzoate: Similar in structure but with a methyl group instead of a butoxy group.
Methyl 4-butoxy-3-methoxybenzoate: Similar in structure but with the butoxy and methoxy groups swapped.
Uniqueness
Methyl 3-butoxy-4-methoxybenzoate is unique due to the specific positioning of its butoxy and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized chemical compounds and in various industrial applications.
Properties
CAS No. |
84981-47-5 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl 3-butoxy-4-methoxybenzoate |
InChI |
InChI=1S/C13H18O4/c1-4-5-8-17-12-9-10(13(14)16-3)6-7-11(12)15-2/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
POUXKCLWVOBDDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


